molecular formula C14H11BrN2O2 B5859255 N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide

N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide

Katalognummer B5859255
Molekulargewicht: 319.15 g/mol
InChI-Schlüssel: YOQBGCWMGPFVPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, and play a key role in regulating gene expression. BRD0705 has been shown to inhibit BET protein function, and has potential applications in cancer therapy and other diseases.

Wirkmechanismus

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide is related to its ability to inhibit BET protein function. BET proteins bind to acetylated lysine residues on histones, and recruit other proteins to regulate gene expression. By inhibiting BET proteins, this compound can disrupt the activity of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in cancer cells and other cell types. In addition to inhibiting BET protein function, the compound can also affect the expression of other genes and proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. This compound has been reported to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, and is commercially available from some chemical suppliers. Another advantage is that this compound has been extensively studied in preclinical models, and there is a large body of literature on its biological effects and mechanisms of action. However, one limitation is that the compound is not highly selective for BET proteins, and can also inhibit other proteins that are important for cell growth and survival. Another limitation is that the compound can be toxic to some cell types at high concentrations, which can complicate experiments.

Zukünftige Richtungen

There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide and related compounds. One direction is to develop more selective inhibitors of BET proteins that have fewer off-target effects. Another direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the role of BET proteins in other diseases, such as inflammation and neurological disorders, and in developing BET inhibitors for these indications. Finally, further studies are needed to understand the long-term effects of BET inhibition on normal cells and tissues, and to determine the optimal dosing and administration strategies for this compound and related compounds.

Synthesemethoden

The synthesis of N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been described in the scientific literature. The compound can be prepared from commercially available starting materials using a multi-step process that involves coupling, bromination, and amidation reactions. The final product is obtained in moderate to good yields and high purity.

Wissenschaftliche Forschungsanwendungen

N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that the compound can inhibit the growth of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiation. In vivo studies have demonstrated that this compound can suppress tumor growth and improve survival in mouse models of various cancers, including leukemia, lymphoma, and solid tumors.

Eigenschaften

IUPAC Name

3-bromo-N-(4-carbamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQBGCWMGPFVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.